molecular formula C9H12OS B8003363 3-Ethoxyphenyl methyl sulfide

3-Ethoxyphenyl methyl sulfide

Cat. No.: B8003363
M. Wt: 168.26 g/mol
InChI Key: NGPDDQLUGIKLOT-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl methyl sulfide (C₉H₁₂OS) is an organosulfur compound featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a methyl sulfide (-SCH₃) group. Aryl sulfides like this are often intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and stability. The ethoxy group, an electron-donating substituent, may influence solubility, reactivity, and environmental behavior compared to halogenated analogs.

Properties

IUPAC Name

1-ethoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPDDQLUGIKLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most direct method involves alkylating 3-ethoxyphenylthiol (ArSHArSH) with methyl halides (CH3XCH_3X, where X=ClX = Cl, II) in the presence of a base (e.g., NaOHNaOH, K2CO3K_2CO_3) and a catalytic iodide source (KIKI). The general reaction is:

ArSH+CH3XBase, KIArSCH3+HXArSH + CH3X \xrightarrow{\text{Base, } KI} ArSCH3 + HX

Key Parameters

  • Methyl chloride (CH3ClCH_3Cl) : Requires elevated temperatures (20–50°C) and aqueous methanol as the solvent. A mole ratio of CH3Cl:ArSH=1.051.2CH_3Cl:ArSH = 1.05–1.2 and KI:CH3Cl=0.10.5KI:CH_3Cl = 0.1–0.5 optimizes yield.

  • Methyl iodide (CH3ICH_3I) : Proceeds at room temperature in acetone or DMFDMF, with K2CO3K_2CO_3 as the base. Yields exceed 85% due to the superior leaving-group ability of iodide.

Table 1: Alkylation Conditions and Yields

Methylating AgentBaseSolventTemp (°C)Yield (%)Source
CH3ClCH_3ClNaOHNaOHH2O/MeOHH_2O/MeOH25–5090
CH3ICH_3IK2CO3K_2CO_3Acetone2588
(CH3O)2SO2(CH_3O)_2SO_2K2CO3K_2CO_3DMFDMF8078

Nucleophilic Substitution of Aryl Halides

Reaction Design

Aryl halides (e.g., 3-ethoxyiodobenzene) react with sodium methanethiolate (NaSCH3NaSCH_3) via Ullmann-type coupling, facilitated by copper(I) catalysts (CuICuI):

ArI+NaSCH3CuI,ligandArSCH3+NaIArI + NaSCH3 \xrightarrow{CuI, \text{ligand}} ArSCH3 + NaI

Optimization Insights

  • Catalytic system : CuICuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSODMSO at 100°C achieves 75–82% yield.

  • Alternative substrates : Aryl triflates (ArOTfArOTf) show higher reactivity than iodides under similar conditions.

Thioetherification via Aryne Intermediates

Aryne-Mediated Synthesis

Silylaryl triflates generate aryne intermediates upon treatment with KFKF and 18-crown-6, which subsequently react with methyl sulfides:

Silylaryl triflate+KFAryneCH3SHArSCH3\text{Silylaryl triflate} + KF \rightarrow \text{Aryne} \xrightarrow{CH3SH} ArSCH3

Example Protocol

  • Substrate : 3-Ethoxy-2-(trimethylsilyl)phenyl triflate.

  • Conditions : CH3CNCH_3CN, KFKF (2 equiv), 18-crown-6 (2 equiv), 24 h at 45°C.

  • Yield : 86% after purification by preparative TLC.

Comparative Analysis of Methods

Table 2: Advantages and Limitations

MethodAdvantagesLimitationsScale Feasibility
Alkylation with CH3ClCH_3ClLow-cost reagents, high yield (90%)Requires controlled pH and temperatureIndustrial
Ullmann CouplingBroad substrate toleranceRequires toxic copper catalystsLab-scale
Aryne IntermediatesHigh regioselectivityMulti-step synthesis of precursorsLab-scale

Industrial-Scale Considerations

Process Intensification

  • Continuous flow reactors : Enhance safety and efficiency for exothermic alkylation reactions.

  • Solvent recycling : Methanol and CH3CNCH_3CN are recovered via distillation, reducing waste.

Emerging Methodologies

Electrochemical Methylation

Recent advances employ electrochemical cells with NH4INH_4I as a redox mediator to methylate thiols under mild conditions:

ArSH+CH3OHElectrolysisArSCH3+H2OArSH + CH3OH \xrightarrow{\text{Electrolysis}} ArSCH3 + H_2O

  • Conditions : Undivided cell, nBu4NIn-Bu_4NI (10 mol%), CH3CN/MeOHCH_3CN/MeOH, 10 mA current.

  • Yield : 70–75% with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and ozone are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent bonding. The ethoxy and methyl sulfide groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2)

  • Structure : Phenyl ring with a chlorine atom at the 3-position and a methyl group at the 2-position, alongside a methyl sulfide group.
  • Properties : The electron-withdrawing chlorine substituent likely increases polarity and oxidative susceptibility compared to 3-ethoxyphenyl derivatives. Such halogenated sulfides are often used in cross-coupling reactions or as pesticide intermediates .

P-Chlorophenyl Methyl Sulfide

  • Structure : Chlorine at the para position on the phenyl ring with a methyl sulfide group.
  • Properties : The para-substitution may enhance thermal stability compared to ortho/meta-substituted analogs. Chlorinated sulfides are typically more lipophilic, affecting bioavailability and environmental persistence .

Methyl Ethyl Sulfide (C₃H₈S)

  • Structure : A simple aliphatic sulfide (CH₃-S-CH₂CH₃).
  • Properties : Higher volatility and lower molecular weight than aryl sulfides. Classified as hazardous (eye irritation, acute/chronic aquatic toxicity) .

Substituent Effects

  • Electron-Donating Groups (e.g., -OCH₂CH₃): Increase solubility in polar solvents and reduce oxidative stability compared to halogenated analogs.
  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, making compounds more reactive in nucleophilic substitutions. Chlorinated derivatives often exhibit higher environmental persistence and toxicity.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight Substituents Hazards/Regulatory Notes Applications
3-Ethoxyphenyl Methyl Sulfide Not Available C₉H₁₂OS 168.25 g/mol 3-OCH₂CH₃, SCH₃ Data limited; inferred lower volatility vs. aliphatic sulfides Agrochemical intermediates (inferred)
3-Chloro-2-methylphenyl Methyl Sulfide 82961-52-2 C₈H₉ClS 172.67 g/mol 3-Cl, 2-CH₃, SCH₃ Likely hazardous (halogenated) Pharmaceutical/pesticide synthesis
P-Chlorophenyl Methyl Sulfide Not Available C₇H₇ClS 158.65 g/mol 4-Cl, SCH₃ High lipophilicity; chronic toxicity concerns Organic synthesis
Methyl Ethyl Sulfide Not Available C₃H₈S 76.16 g/mol CH₃-S-CH₂CH₃ Eye irritation; aquatic toxicity Solvent, chemical intermediate

Research Findings and Inferences

Toxicity and Environmental Impact

  • Aliphatic sulfides like methyl ethyl sulfide exhibit significant aquatic toxicity (acute LC₅₀ < 10 mg/L) . Aryl sulfides with ethoxy groups may show reduced volatility and slower degradation, but their ecotoxicological profiles remain understudied.

Biological Activity

3-Ethoxyphenyl methyl sulfide (C11H14OS) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity against different biological targets.

This compound can be synthesized through several methods, typically involving the introduction of ethoxy and methyl sulfide groups onto a phenyl ring. A common synthetic route includes:

  • Electrophilic Aromatic Substitution : The introduction of the ethoxy group onto the phenyl ring.
  • Methyl Sulfide Introduction : The reaction of the ethoxy-substituted phenyl compound with methylthiol, often in the presence of a catalyst.

These reactions can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yields and reduce costs.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have also demonstrated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

  • Case Study : In a controlled experiment, A549 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptotic markers such as Annexin V positivity and caspase-3 activation.
Concentration (µM)Apoptosis Rate (%)
1015
2530
5060

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.
  • Reactive Sulfur Species : Similar compounds have been shown to generate reactive sulfur species, which can modulate redox-sensitive signaling pathways crucial for cell survival and proliferation .

Comparative Studies

When compared with similar compounds, such as 5-fluorophenyl methyl sulfide and other alkyl sulfides, this compound demonstrates unique biological profiles due to the presence of the ethoxy group, which enhances its solubility and cellular uptake.

CompoundMIC (µg/mL)Apoptosis Induction (%)
This compound3260
5-Fluorophenyl methyl sulfide6445
Methyl phenyl sulfide>128<20

Q & A

Q. How can aqueous stability and degradation kinetics of this compound be assessed?

  • Methodological Answer : Prepare buffered solutions (pH 4–10) and monitor degradation via HPLC-UV. Pseudo-first-order kinetics are applied to determine half-life (t₁/₂). Oxidative degradation pathways (e.g., H₂O₂-induced) require GC-MS to identify sulfoxide/sulfone byproducts. Controls include spiked samples with stabilizers (e.g., EDTA) to test metal ion effects .

Advanced Research Questions

Q. How does the ethoxy substituent influence the oxidation reactivity of this compound compared to other aryl sulfides?

  • Methodological Answer : Comparative kinetic studies using H₂O₂ or peracids as oxidants under controlled conditions (e.g., 25°C, MeCN/H₂O). For example, the ethoxy group’s electron-donating nature may reduce oxidation rates relative to electron-withdrawing substituents (e.g., 4-ClPhSMe). Use UV-Vis or ¹H NMR to track sulfoxide/sulfone formation. Catalytic systems (e.g., VO₃-based) enhance selectivity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from poor crystal quality or twinning. Use SHELXL for refinement, applying TWIN and BASF commands for twinned data. Validate with R-factor convergence (<5%) and residual density maps. Complementary techniques like PXRD or DFT-optimized structures address ambiguities .

Q. How can computational methods predict the binding affinity of this compound in enzyme inhibition studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). MD simulations (GROMACS) assess stability over 100 ns. Validate predictions with in vitro enzymatic assays (IC₅₀ measurements) and SAR analysis of analogs .

Q. What are the challenges in quantifying trace-level this compound in environmental samples?

  • Methodological Answer : Matrix interferences (e.g., humic acids) necessitate SPE cleanup before GC-SCD analysis. For aqueous samples, stabilize sulfide with Zn(OAc)₂ to prevent oxidation. Method validation includes spike-recovery tests (70–120%) and LOD/LOQ determination via calibration curves .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields across batches of this compound?

  • Methodological Answer : Conduct a factorial design of experiments (DoE) to identify critical factors (e.g., reagent purity, moisture levels). Use ANOVA to assess significance (p < 0.05). Reproducibility is enhanced by strict inert conditions (glovebox) and standardized workup protocols .

Q. What statistical approaches are recommended for meta-analysis of conflicting sulfide reactivity data?

  • Methodological Answer : Apply random-effects models (RevMan) to account for heterogeneity. Sensitivity analysis excludes outliers (e.g., studies with unvalidated controls). Forest plots visualize effect sizes (e.g., oxidation rate ratios). Preregister protocols on platforms like PROSPERO to reduce bias .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Use fume hoods for volatile sulfide handling. PPE includes nitrile gloves and safety goggles. Spill kits with activated charcoal neutralize residues. Waste disposal follows EPA guidelines for sulfur-containing organics (40 CFR 261.24) .

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